molecular formula C16H28N2O6 B2970255 1-oxa-7-azaspiro[3.5]nonane;oxalic acid CAS No. 1408076-14-1; 1523617-84-6

1-oxa-7-azaspiro[3.5]nonane;oxalic acid

Cat. No.: B2970255
CAS No.: 1408076-14-1; 1523617-84-6
M. Wt: 344.408
InChI Key: NNCUIWZLZLNKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxa-7-azaspiro[3.5]nonane involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method yields the spirocyclic oxetane, which can be further converted into the desired compound.

Industrial Production Methods

While specific industrial production methods for 1-oxa-7-azaspiro[3The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-oxa-7-azaspiro[3.5]nonane;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The spirocyclic structure allows for high binding affinity and selectivity towards FAAH, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxa-7-azaspiro[3.5]nonane;oxalic acid stands out due to its unique combination of an oxygen and nitrogen atom within the spirocyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-oxa-7-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCUIWZLZLNKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCO2.C1CNCCC12CCO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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